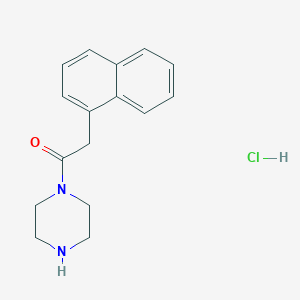
N-(1-Naphthylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Naphthylacetyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Neuropharmacology
NAcP has been studied for its effects on neurotransmitter systems, particularly its role as an AMPA receptor ligand. Research indicates that it can modulate glutamate signaling, which is crucial for synaptic plasticity and cognitive functions. In particular, NAcP has been shown to exhibit selective antagonistic properties towards GluA2-lacking AMPA receptors, which are implicated in various neurological disorders.
- Case Study : A study demonstrated that NAcP effectively reduced neuronal cell death induced by methylmercury exposure by inhibiting GluA2-lacking AMPA receptors . This suggests potential therapeutic applications in neuroprotection.
2. Fibrinolytic Activity
NAcP has also been investigated for its effects on fibrinolysis. A study reported that NAcP hydrochloride (DQ-2777) enhances the activation of human plasminogen, thereby promoting fibrinolysis. This property may have implications for treating thrombotic disorders.
- Data Table: Effects of NAcP on Plasminogen Activation
| Concentration (μM) | Plasminogen Activation (%) |
|---|---|
| 0 | 0 |
| 10 | 15 |
| 50 | 35 |
| 100 | 60 |
This table illustrates the dose-dependent effect of NAcP on plasminogen activation, indicating its potential as a therapeutic agent in managing clot-related conditions .
Neuroprotective Mechanisms
1. Modulation of Synaptic Plasticity
Research has shown that NAcP can influence synaptic plasticity through its action on AMPA receptors. By selectively blocking certain receptor subtypes, it may help restore physiological synaptic function disrupted in pathological states.
- Case Study : In experiments involving corticostriatal slices from food-restricted mice, NAcP was found to restore long-term depression (LTD) that was otherwise impaired . This suggests its utility in studying synaptic mechanisms and developing treatments for conditions like schizophrenia or depression.
Propiedades
Número CAS |
115043-25-9 |
|---|---|
Fórmula molecular |
C16H19ClN2O |
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(18-10-8-17-9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14;/h1-7,17H,8-12H2;1H |
Clave InChI |
FZTHQFULUIGZST-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
Sinónimos |
DQ 2777 DQ-2777 N-(1-naphthylacetyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















